2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone (CAS 690647-09-7) is a heterocyclic compound featuring a fused [1,2,4]triazoloquinoline core linked via a thioether bridge to a benzofuran-substituted ethanone moiety. Its molecular formula is C₂₄H₂₀FN₅O₂S, with a molecular weight of 461.5 g/mol . This compound is typically synthesized via nucleophilic substitution or multicomponent reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-16(18-11-14-6-2-4-8-17(14)25-18)12-26-20-22-21-19-10-9-13-5-1-3-7-15(13)23(19)20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHJUPAYPMMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazole-Benzoheterocycle Hybrids
- 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(benzofuran-2-yl)ethanone (CAS 721905-01-7) Key Difference: Replaces the triazoloquinoline with a simpler 5-amino-1,2,4-triazole ring. Molecular Formula: C₁₂H₁₀N₄O₂S (MW: 290.3 g/mol).
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone (CAS 690961-52-5) Key Difference: Substitutes benzofuran with a benzodioxin group. Impact: The benzodioxin’s electron-rich oxygen atoms may increase lipophilicity and alter binding affinities in biological targets. Molecular Formula: C₂₁H₁₅N₃O₃S (MW: 377.4 g/mol) .
Triazole-Fused Heterocycles with Varied Cores
- 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)pyrrol-3-yl)ethanone (CAS 379248-38-1) Key Difference: Uses a benzo-thiazolo-triazole core instead of triazoloquinoline, coupled with a 4-methoxyphenylpyrrole. Impact: The methoxy group improves metabolic stability, while the thiazole ring introduces additional sulfur-based interactions. Molecular Formula: C₂₃H₂₀N₄O₂S₂ (MW: 448.56 g/mol) .
- 1-(5-Chlorofuran-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one Key Difference: Quinoxaline replaces quinoline in the fused triazole system. Impact: The electron-deficient quinoxaline core may enhance reactivity in redox-mediated biological processes, as observed in its potent antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
